molecular formula C19H15N3O3S B2720292 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 391220-51-2

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2720292
CAS No.: 391220-51-2
M. Wt: 365.41
InChI Key: ASPMKDLPQANREX-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound features a thiazole ring, a cyanophenyl group, and a dimethoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with a cyanide source.

    Coupling with 3,5-Dimethoxybenzamide: The final step involves coupling the thiazole-cyanophenyl intermediate with 3,5-dimethoxybenzamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyanophenyl group, converting the nitrile to an amine.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-cyanophenyl)thiazol-2-yl)cinnamamide
  • N-(4-(4-cyanophenyl)thiazol-2-yl)cyclohexanecarboxamide
  • N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethoxybenzamide moiety, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-15-7-14(8-16(9-15)25-2)18(23)22-19-21-17(11-26-19)13-5-3-12(10-20)4-6-13/h3-9,11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPMKDLPQANREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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